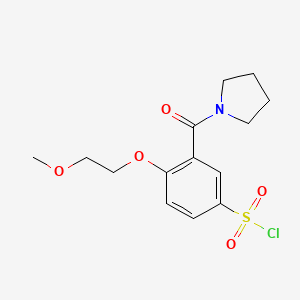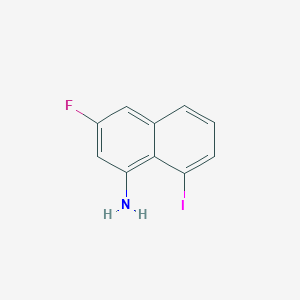
3-Fluoro-8-iodonaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-8-iodonaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 3rd position, an iodine atom at the 8th position, and an amine group at the 1st position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-iodonaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the halogenation of naphthalene derivatives followed by amination. For instance, starting with 3-fluoronaphthalene, an iodination reaction can be performed using iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and amination reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-8-iodonaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction: The amine group can undergo oxidation to form nitro or nitroso derivatives, while reduction reactions can convert it to corresponding amides or other reduced forms.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids, and bases such as potassium carbonate
Major Products
The major products formed from these reactions include substituted naphthalenes, amides, and various aryl or alkyl derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-8-iodonaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 3-Fluoro-8-iodonaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoronaphthalene: Lacks the iodine and amine groups, making it less versatile in certain chemical reactions.
8-Iodonaphthalen-1-amine: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
3-Fluoro-1-naphthylamine: Similar structure but without the iodine atom, leading to different reactivity and applications.
Uniqueness
3-Fluoro-8-iodonaphthalen-1-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H7FIN |
|---|---|
Molekulargewicht |
287.07 g/mol |
IUPAC-Name |
3-fluoro-8-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H7FIN/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H,13H2 |
InChI-Schlüssel |
XRLWXFIXNHUBNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


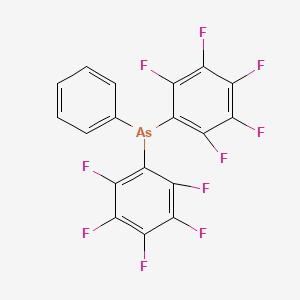
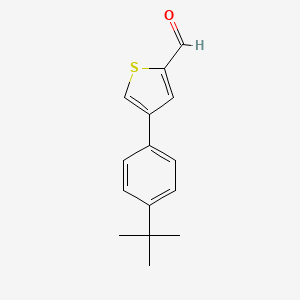
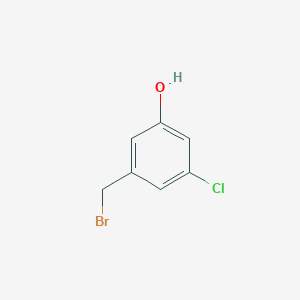
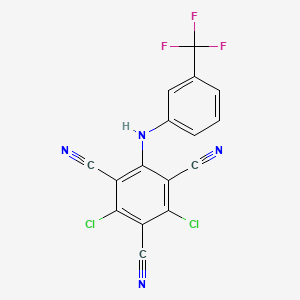
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
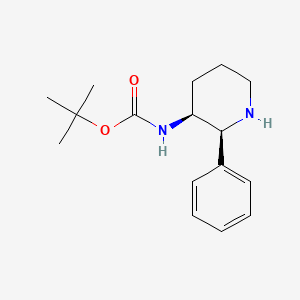
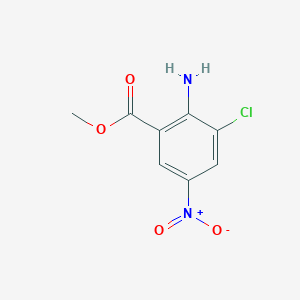
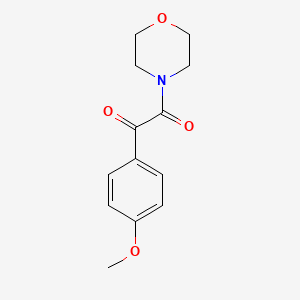
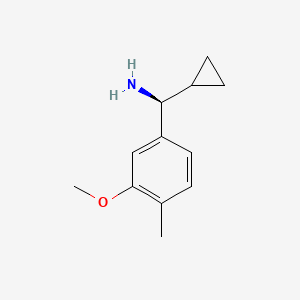
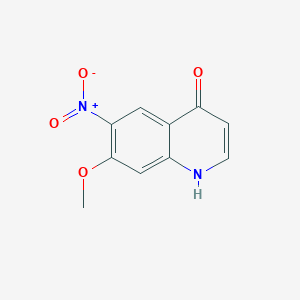
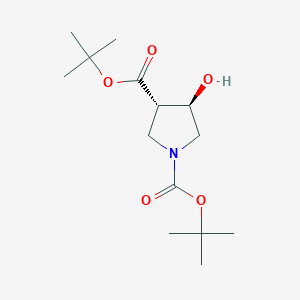
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

